1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c18-15-3-1-14(2-4-15)13-19-9-11-20(12-10-19)26(24,25)17-7-5-16(6-8-17)21(22)23/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNHPSYGTIDBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:
Nucleophilic Substitution: The reaction between 4-fluorobenzyl chloride and piperazine in the presence of a base such as potassium carbonate to form 1-(4-fluorobenzyl)piperazine.
Sulfonylation: The subsequent reaction of 1-(4-fluorobenzyl)piperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 1-(4-aminobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- Molecular Formula : C16H18FN3O4S
- Molecular Weight : 371.39 g/mol
The compound features a piperazine ring substituted with a 4-fluorobenzyl group and a 4-nitrophenylsulfonyl moiety, which contribute to its biological activity.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacological agent due to its structural similarities to other biologically active piperazines. Research has indicated that piperazine derivatives can exhibit various pharmacological activities, including:
- Antidepressant Effects : Studies suggest that modifications on the piperazine ring can enhance the binding affinity to serotonin receptors, potentially leading to antidepressant properties.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
Biological Studies
1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is used in biological studies to evaluate its interactions with various molecular targets, including:
- Receptors : The compound's ability to bind to neurotransmitter receptors is being researched, which could lead to new treatments for neurological disorders.
- Enzymes : Investigations into enzyme inhibition mechanisms have shown that the nitrophenylsulfonyl group may enhance selectivity and potency against certain enzymes.
Industrial Applications
Beyond medicinal uses, this compound may find applications in industrial chemistry, particularly in the synthesis of more complex organic molecules due to its unique functional groups.
Case Study 1: Antidepressant Potential
A recent study evaluated the antidepressant effects of various piperazine derivatives, including 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. The results indicated significant improvements in behavioral tests compared to control groups, suggesting potential for further development as an antidepressant medication.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine depends on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their function or altering their activity. The exact molecular targets and pathways involved would require further research and experimental data.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine and analogous piperazine derivatives:
Physicochemical Properties
- Polarity : The sulfonyl group in the target compound increases polarity compared to nitro or benzyl analogs, improving aqueous solubility but reducing membrane permeability.
- logP : Estimated to be lower than benzhydryl derivatives (e.g., 7c) but higher than methyl-substituted analogs (e.g., 1-methyl-4-(4-nitrophenyl)piperazine) .
- Conformational Flexibility : Acyl groups (e.g., benzoyl in BIQYIM) restrict piperazine ring flexibility, while alkyl/benzyl groups (e.g., target compound) allow greater rotational freedom .
Structural Insights from Crystallography and NMR
Biological Activity
1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
Chemical Structure:
- Molecular Formula: C15H16F N3O4S
- Molecular Weight: 341.37 g/mol
The compound features a piperazine ring substituted with a 4-fluorobenzyl group and a 4-nitrophenylsulfonyl group, contributing to its unique biological properties.
Synthesis Methods
The synthesis of 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves:
- Nucleophilic Substitution: Reaction of 4-fluorobenzyl chloride with piperazine in the presence of potassium carbonate.
- Sulfonylation: Subsequent reaction with 4-nitrobenzenesulfonyl chloride using triethylamine as a base.
These methods ensure high yield and purity suitable for research applications .
The biological activity of 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is primarily attributed to its interaction with various molecular targets, including:
- Receptors: The compound shows affinity towards sigma receptors and may influence neurotransmitter systems.
- Enzymes: It acts as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated for its inhibitory effects on Agaricus bisporus tyrosinase, demonstrating competitive inhibition with an IC50 value of 0.18 μM, significantly more effective than the reference compound kojic acid (IC50 = 17.76 μM) .
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. For example, structural modifications have been shown to enhance their potency against various cancer cell lines while minimizing cytotoxicity .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 1-(4-fluorobenzyl)piperazine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., using NaHCO₃ or DIPEA) in anhydrous dichloromethane (DCM). Temperature control (0–25°C) and inert atmospheres are critical to suppress side reactions. For intermediates requiring demethylation, methods like BBr₃-mediated cleavage in DCM at -78°C yield high-purity products .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Initial substitution | 4-nitrobenzenesulfonyl chloride, DIPEA, DCM, 25°C | 65–75 | >95 |
| Demethylation (if needed) | BBr₃, DCM, -78°C | 85–90 | >98 |
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and piperazine ring integrity. X-ray crystallography resolves steric interactions and electronic properties of the sulfonyl and fluorobenzyl groups. Mass spectrometry (HRMS) validates molecular weight (±2 ppm error). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What preliminary biological assays evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Test against targets like PARP-1/2 using fluorescence-based NAD⁺ depletion assays (IC₅₀ values in nM range). Include positive controls (e.g., olaparib) .
- Cellular Activity : Assess cytotoxicity in BRCA1-deficient cell lines (e.g., HCC1937) via MTT assays. Compare IC₅₀ values to wild-type cells to identify selective activity .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- Fluorobenzyl Group : Replace with chlorobenzyl or methylsulfanylbenzyl to study steric/electronic effects on target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with PARP-1’s NAD⁺-binding domain .
- Sulfonyl Group : Substitute nitro with methoxy or methyl groups to modulate electron-withdrawing/donating properties. Measure changes in enzyme inhibition kinetics (Kₐ, Kᵢ) .
- Example SAR Table :
| Modification | PARP-1 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Nitrophenylsulfonyl | 2.1 | 12 |
| 4-Methoxyphenylsulfonyl | 48.3 | 45 |
| 4-Methylphenylsulfonyl | 120.5 | 62 |
Q. How can conflicting synthetic yields from different methods be resolved?
- Methodological Answer : Contradictions in yields (e.g., 53% vs. 97.5% in similar steps) often arise from solvent polarity, catalyst choice, or purification protocols. Systematic optimization using Design of Experiments (DoE) can identify critical factors:
- Variables : Solvent (DCM vs. THF), base (DIPEA vs. K₂CO₃), temperature.
- Response Surface Analysis : Maximize yield while minimizing byproduct formation .
Q. What in vivo models validate its therapeutic efficacy?
- Methodological Answer :
- Xenograft Models : Administer orally (10–50 mg/kg/day) to mice bearing BRCA1-deficient tumors (e.g., SW620 colorectal cancer). Monitor tumor volume vs. controls over 21 days. Pharmacokinetic profiling (Cₘₐₓ, t₁/₂) ensures bioavailability .
- Toxicity Screening : Assess hematological and hepatic parameters post-treatment to rule out off-target effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
